N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-4-2-5-16(12-15)14-24-9-3-6-18(22(24)26)21(25)23-17-7-8-19-20(13-17)28-11-10-27-19/h2-9,12-13H,10-11,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWHHUXQDRZZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. Common starting materials include 2,3-dihydro-1,4-benzodioxin, 3-methylbenzyl chloride, and dihydropyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to less oxidized forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Breakdown into smaller molecules in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or cardiovascular benefits.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Core Structural Features
The dihydropyridine (DHP) ring is a shared feature among analogs, but substituent variations significantly alter bioactivity and pharmacokinetics:
Pharmacological Implications
Research Findings and Hypotheses
- Solubility and Bioavailability: The dimethylaminomethyl group in improves aqueous solubility, a property the target compound may lack due to its lipophilic benzodioxin and benzyl groups.
- Metabolic Stability : Benzodioxin-containing compounds (e.g., target compound and ) may exhibit slower hepatic clearance compared to furyl- or thioether-substituted analogs (e.g., AZ331) .
- Target Selectivity : The 3-methylbenzyl group in the target compound could favor selectivity for vascular smooth muscle over cardiac L-type calcium channels, a trait observed in other 3-substituted DHPs .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dihydrobenzodioxin moiety and a dihydropyridine core. The molecular formula is with a molecular weight of 385.44 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O2 |
| Molecular Weight | 385.44 g/mol |
| LogP | 3.3656 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 61.603 Ų |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study:
A study published in Cancer Letters demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The compound activated caspase pathways, leading to apoptosis, and downregulated anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
The compound also shows promising antimicrobial properties against several bacterial strains. In vitro tests revealed that it possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Research Findings:
A screening study reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in tumor growth and proliferation.
- Modulation of Signaling Pathways: It has been suggested that the compound interferes with key signaling pathways such as PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed following treatment with this compound, contributing to its cytotoxic effects on cancer cells.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with commercially available precursors like 2-aminobenzamide derivatives and substituted benzyl halides. Key steps include:
- Coupling reactions (e.g., amide bond formation via carbodiimide activation).
- Cyclization to form the dihydropyridine core under acidic or basic conditions.
- Purification using column chromatography or recrystallization.
Intermediates are characterized via TLC for reaction progress, ¹H/¹³C NMR for structural confirmation, and HPLC for purity assessment (>95% required for biological assays) .
Q. How is the molecular structure of this compound validated?
Structural validation employs:
- X-ray crystallography to resolve the dihydropyridine ring conformation and substituent orientations (e.g., benzodioxin and 3-methylbenzyl groups) .
- FT-IR spectroscopy to confirm carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups.
- High-resolution mass spectrometry (HRMS) for molecular weight verification .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Enzyme inhibition assays (e.g., α-glucosidase or acetylcholinesterase), measuring IC₅₀ values via spectrophotometric detection of substrate turnover .
- Cell viability assays (e.g., MTT assay) in cancer or microbial cell lines to assess cytotoxicity.
- Dose-response curves with triplicate replicates to ensure statistical significance (p < 0.05) .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproduct formation?
Strategies include:
- Catalyst screening : Transition metals (e.g., Pd/C) for coupling reactions or organocatalysts for asymmetric synthesis.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while greener alternatives (e.g., ethanol/water mixtures) reduce environmental impact.
- Reaction monitoring : Real-time HPLC-MS to detect early-stage intermediates and adjust reaction conditions dynamically .
Q. How to resolve contradictions in biological activity data across different studies?
Potential approaches:
- Assay standardization : Control variables like buffer pH, temperature, and enzyme batch consistency.
- Orthogonal validation : Confirm activity using alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays).
- Structural analogs comparison : Test derivatives to isolate the impact of substituents (e.g., 3-methylphenyl vs. fluorophenyl groups) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Tools like AutoDock Vina predict binding poses with targets (e.g., acetylcholinesterase active site).
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes geometries and calculates electrostatic potential maps for reactivity analysis.
- Pharmacophore modeling : Identify critical functional groups (e.g., benzodioxin’s oxygen atoms for hydrogen bonding) .
Q. How to assess metabolic stability and pharmacokinetic properties?
- In vitro microsomal stability assays : Incubate with liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., oxidation of the dihydropyridine ring).
- Caco-2 permeability assays : Predict intestinal absorption via apparent permeability coefficients (Papp).
- Plasma protein binding : Equilibrium dialysis to quantify unbound fraction .
Q. What strategies are used to elucidate the compound’s mechanism of action?
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- X-ray crystallography : Resolve co-crystal structures with target enzymes to map binding interactions.
- Gene expression profiling : RNA-seq to identify downstream pathways affected by treatment .
Methodological Challenges and Solutions
Q. How to address poor solubility in aqueous assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.
Q. How to mitigate degradation during storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
